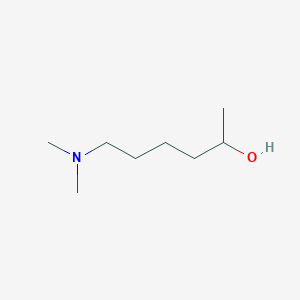

6-(Dimethylamino)hexan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Dimethylamino)hexan-2-ol is a chemical compound that can be synthesized through the amination of 1,6-hexanediol. This compound is related to the field of surfactants and has been studied for its potential applications in various industrial processes, including surfactant-enhanced remediation (SER) .

Synthesis Analysis

The synthesis of this compound, referred to as aminol, can be achieved by reacting 1,6-hexanediol with dimethylamine. This reaction has been studied using alumina-supported copper as a catalyst in a continuous fixed-bed reactor at atmospheric pressure. The process yields a high selectivity for aminol at temperatures around 180°C, with a significant decrease in the formation of the byproduct, 1,6-bis(N,N-dimethylamino)-hexane (diamine), at this temperature. The selectivity for diamine increases with temperature, indicating that it is a secondary product formed from aminol .

Molecular Structure Analysis

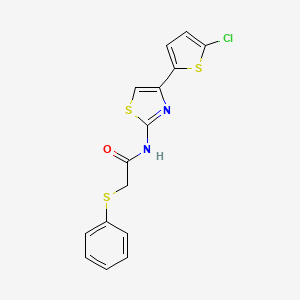

While the specific molecular structure analysis of this compound is not detailed in the provided papers, the structure can be inferred from the synthesis process and the related compounds mentioned. The compound consists of a hexan-2-ol backbone with a dimethylamino group attached to the sixth carbon atom. This structure is likely to influence its physical and chemical properties, as well as its reactivity with other substances .

Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its formation through the amination of 1,6-hexanediol. The selectivity of the reaction can be influenced by the reaction temperature and the ratio of dimethylamine to 1,6-hexanediol. The formation of diamine as a secondary product suggests that this compound can undergo further amination under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, its behavior in mixed micellar and interfacial systems has been studied. It has been shown to interact with various surfactants, including cationic, anionic, and nonionic types, in aqueous media. These interactions have been characterized by parameters such as critical micelle concentration (cmc), surface excess concentration, and minimum area per molecule. The study of these properties is essential for applications in surfactant mixtures, particularly for the remediation of soils and aquifers contaminated by hydrophobic organic compounds .

科学的研究の応用

Photodynamic Therapy Potential

Non-aggregated axially disubstituted silicon phthalocyanines, synthesized using a derivative closely related to 6-(Dimethylamino)hexan-2-ol, exhibit significant DNA cleavage and show promising cytotoxic/phototoxic effects against human neuroblastoma cell lines. These compounds present a low dark toxicity but excellent phototoxicity, highlighting their potential for photodynamic therapy applications (Barut et al., 2020).

Acid Recovery via Diffusion Dialysis

In the field of chemical engineering, derivatives of this compound have been utilized in the synthesis of novel anion exchange membranes for acid recovery processes. These membranes demonstrate good acid permeability, selectivity, and outstanding thermo-mechanical stability, indicating their effectiveness in enhancing acid recovery through diffusion dialysis (Irfan et al., 2018).

Novel Binding Modes in Chemistry

Research into the structure and synthesis of complexes involving derivatives of this compound has revealed unique binding modes, contributing to the understanding of metal-ligand interactions. Such studies provide insights into the synthesis of complexes with potential applications in catalysis and material science (Gaynor et al., 2002).

Enhancement in Suzuki–Miyaura Cross-Coupling Reactions

Hexa((dimethylamino)-methyl)-functionalized triphenylphosphine, a compound synthesized from this compound, has been applied to enhance the rate of Suzuki–Miyaura cross-coupling reactions. This use underscores the compound's role in facilitating more efficient and stable catalytic processes in organic synthesis (Snelders et al., 2008).

Transdermal Permeation Enhancers

Esters and amides of hexanoic acid substituted with a tertiary amino group in the terminal position, closely related to this compound, have shown activity as transdermal permeation enhancers. This application is critical in the development of more effective transdermal drug delivery systems, indicating the versatility of this chemical structure in pharmaceutical applications (Farsa et al., 2010).

Safety and Hazards

The safety information for 6-(Dimethylamino)hexan-2-ol indicates that it is a dangerous substance. It has hazard statements H227, H302, H315, H318, H335, which indicate that it is flammable, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .

作用機序

. It’s also known as DMHA or Octodrine. The compound was first synthesized in the early 1940s and had a brief period of use as a nasal decongestant.

If you’re interested in the general properties of alcohols, which 6-(Dimethylamino)hexan-2-ol is a type of, they contain an extremely polar covalent O-H bond. The electrons in this bond are strongly drawn towards the oxygen giving it a partial negative charge (delta-) while the electrons are drawn away from the hydrogen giving is a partial positive charge (delta+). This polar character leads to an interaction between alcohol molecules where the positively polarized hydrogen of one alcohol molecule is attracted to the lone pair electrons on the electronegative oxygen atom of a different alcohol molecule. This creates a type of intramolecular attraction called “hydrogen bonding” .

特性

IUPAC Name |

6-(dimethylamino)hexan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-8(10)6-4-5-7-9(2)3/h8,10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLDMHNERXSHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2545755.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)

![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)

![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)

![7,8-difluoro-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545775.png)

![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)

![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)